YM-254890

概要

説明

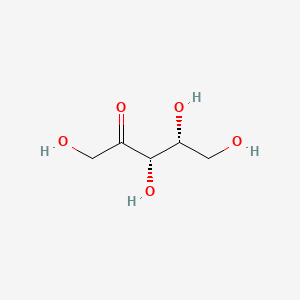

“(2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate” is a complex organic compound. It has two chiral centers, which are denoted by the (2S,3R) configuration . The “2-acetamido” part refers to an acetamide group (CH3CONH2) attached to the second carbon atom, and the “3-hydroxy” part refers to a hydroxyl group (OH) attached to the third carbon atom. The “4-methylpentanoate” part refers to a pentanoate group (C5H9O2) with a methyl group (CH3) attached to the fourth carbon atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chiral centers, the introduction of the acetamido and hydroxyl groups, and the formation of the pentanoate group . The exact synthesis pathway would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers . The (2S,3R) configuration indicates the spatial arrangement of the atoms around the chiral centers .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The acetamido group could undergo reactions such as hydrolysis, and the hydroxyl group could participate in reactions such as dehydration or oxidation . The pentanoate group could undergo reactions such as esterification or decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用

Gαq/11 媒介シグナル経路の検討

YM-254890 は、ヘテロ三量体 Gαq/11 タンパク質を強力かつ選択的に阻害する天然物です . この化合物は、複雑なシステムにおける Gαq/11 シグナル伝達を調査するために使用されてきました . This compound は、分子レベルおよび細胞レベルでの Gαq/11 シグナル伝達の理解向上に貢献してきました .

構成的に活性な Gαq の阻害

This compound は、構成的に活性な (CA) Gαq/11 の有望な阻害剤です . この化合物は、細胞内局在部位で見られる Gαq/11 タンパク質の作用機序を理解するために使用されてきました .

ぶどう膜メラノーマの研究

ぶどう膜メラノーマの 90% 以上で、腫瘍形成の原動力は、G タンパク質 Gq または G11 の α サブユニットの 209 番目の残基における活性化変異です . This compound は、これらのタンパク質の阻害において有望な結果を示しており、この疾患の治療のための新しいアプローチを提供する可能性があります .

G タンパク質共役受容体 (GPCR) の研究

This compound は、ヒトゲノムで最大の膜タンパク質ファミリーである GPCR に焦点を当てた研究で使用されてきました . これらの受容体は多くの薬理学的研究の対象であり、this compound は、これらの受容体のシグナル伝達経路を理解する上で有用であることが証明されています .

ATP/UTP 誘導 Ca2+ 増加の阻害

This compound は、P2Y2 受容体を発現する HCAE 細胞における ATP/UTP 誘導 Ca2+ 増加を阻害します . これは、これらの受容体が細胞シグナル伝達において果たす役割を研究する上で貴重なツールとなります .

カルバコール誘導 IP1 産生の阻害

This compound は、M1 受容体を発現する CHO 細胞におけるカルバコール誘導 IP1 産生を阻害します . これは、これらの受容体のシグナル伝達経路を理解するための示唆を与えます .

ADP 誘導 Ca2+ 増加の阻害

This compound は、試験管内で血小板における ADP 誘導 Ca2+ 増加を阻害します . これは、血小板が凝固およびその他のプロセスにおいて果たす役割についての洞察を提供します .

細胞局在および調節の理解

This compound は、エフェクターによる細胞局在および細胞調節の新たな側面の影響を理解するために使用されてきました . これは、this compound 阻害のメカニズムについての洞察を提供しています .

In Vivo

In vivo studies have found that 2-AMHP has anti-inflammatory, antioxidant, and anti-cancer effects. It has been found to reduce inflammation in animal models of diabetes, cardiovascular disease, and cancer. Additionally, it has been found to reduce oxidative damage and inhibit tumor growth in animal models of cancer.

In Vitro

In vitro studies have found that 2-AMHP is able to induce cell death in cancer cell lines. It has also been found to reduce cell proliferation and modulate gene expression in cell lines. Additionally, it has been found to inhibit the activity of several enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.

作用機序

Target of Action

YM-254890 is a selective inhibitor of Gαq/11 proteins . These proteins are a subfamily of the G protein alpha subunit family and play a crucial role in intracellular signal transduction .

Mode of Action

This compound specifically inhibits the GDP/GTP exchange reaction of the α subunit of Gq protein (Gαq) by inhibiting the GDP release from Gαq . This inhibition blocks the signal transduction pathway of the P2Y1 receptor, which is coupled to Gαq/11 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Gαq/11-mediated signaling pathway . By inhibiting Gαq/11 proteins, this compound disrupts the downstream signaling initiated by G protein-coupled receptors (GPCRs) that are coupled to these proteins .

Pharmacokinetics

It is known that the compound’s effectiveness can be influenced by the cellular localization of its target proteins . For instance, Gαq/11 proteins, despite having sites of palmitoylation that allow for association with the plasma membrane, are still found in subcellular locations .

Result of Action

The inhibition of Gαq/11 proteins by this compound leads to a decrease in the intracellular signaling mediated by these proteins . This can result in various cellular effects, depending on the specific cell type and the particular GPCRs involved. For example, this compound has been shown to inhibit platelet aggregation induced by ADP .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other effector proteins, such as the Gαq chaperone Ric8A, can affect the compound’s ability to inhibit Gαq/11 . Additionally, the cellular localization of Gαq/11 proteins can impact the sensitivity of these proteins to this compound .

生物活性

2-AMHP has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, it has been found to have significant potential in the treatment of various diseases, such as diabetes, cardiovascular disease, and cancer.

Biochemical and Physiological Effects

2-AMHP has been found to modulate the activity of several enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, it has been found to modulate the activity of several transcription factors, such as NF-κB and AP-1.

実験室実験の利点と制限

2-AMHP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is non-toxic and has a low cost. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents, and its effects are not always consistent.

将来の方向性

The potential applications of 2-AMHP are vast, and there are many possible future directions for research. These include further investigation into its anti-inflammatory, antioxidant, and anti-cancer effects, as well as its potential for use in the treatment of various diseases. Additionally, further research into its mechanism of action and pharmacodynamics could help to elucidate its effects and optimize its use in laboratory experiments. Other possible directions for research include the development of new synthesis methods, the investigation of its effects on other diseases, and the development of new formulations for use in clinical trials.

Safety and Hazards

生化学分析

Biochemical Properties

YM-254890 specifically inhibits the GDP/GTP exchange by blocking GDP release from the Gq protein . This inhibition is achieved by this compound binding to the hydrophobic cleft between two interdomain linkers connecting the GTPase and helical domains of the Gαq . The binding stabilizes an inactive GDP-bound form through direct interactions with switch I and impairs the linker flexibility .

Cellular Effects

This compound has been shown to inhibit platelet aggregation induced by ADP by blocking the P2Y1 signal transduction pathway . It also inhibits Gαq/11-mediated intracellular calcium mobilization induced by 2MeSADP or methacholine in C6-15 cells expressing the purinergic P2Y1 receptor .

Molecular Mechanism

The molecular mechanism of this compound involves the specific inhibition of the GDP/GTP exchange reaction of the Gαq subunit of Gq protein by inhibiting the GDP release from Gαq . X-ray crystal structure analysis of the Gαqβγ–this compound complex shows that this compound binds the hydrophobic cleft between two interdomain linkers connecting the GTPase and helical domains of the Gαq .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent inhibitor of Gαq/11, and its effects on cellular signaling pathways are likely to be immediate and sustained as long as the compound is present .

Dosage Effects in Animal Models

In animal models, the dosage effects of this compound have been studied in the context of uveal melanoma. A 2-week combination treatment of 0.3 to 0.4 mg/kg of this compound administered by intraperitoneal injection effectively inhibits the growth of metastatic uveal melanoma tumors in immunodeficient NOD scid gamma (NSG) mice .

Metabolic Pathways

It is known that this compound inhibits the GDP/GTP exchange reaction of the Gαq subunit of Gq protein, which is a key player in various intracellular signaling pathways .

Subcellular Localization

Given that it targets Gαq proteins, which are located on the inner leaflet of the plasma membrane , it is likely that this compound also localizes to this region of the cell.

特性

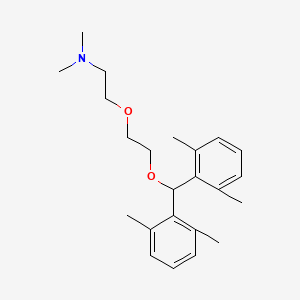

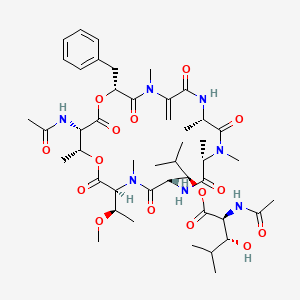

IUPAC Name |

[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)/t24-,26-,27+,28+,32+,33-,34-,35-,36-,37+,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYLWCAYZGFGNF-WBWCVGBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)[C@@H](C)OC)C)[C@@H](C(C)C)OC(=O)[C@H]([C@@H](C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H69N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorophenyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)carbonyl]piperazine](/img/structure/B1683416.png)

![Benzo[c][1,8]naphthyridin-6(5h)-One](/img/structure/B1683417.png)

![3-Chloro-N-[(2e)-4-Methoxy-4-Oxobut-2-Enoyl]-L-Tyrosine](/img/structure/B1683422.png)